molecular formula C9H11BrN2O B8739187 2-Bromo-5-[(1-methyl-3-azetidinyl)oxy]pyridine

2-Bromo-5-[(1-methyl-3-azetidinyl)oxy]pyridine

Cat. No.: B8739187
M. Wt: 243.10 g/mol
InChI Key: BADKPDWUFGOPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-[(1-methyl-3-azetidinyl)oxy]pyridine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-5-(1-methylazetidin-3-yl)oxypyridine

InChI

InChI=1S/C9H11BrN2O/c1-12-5-8(6-12)13-7-2-3-9(10)11-4-7/h2-4,8H,5-6H2,1H3

InChI Key

BADKPDWUFGOPKD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)OC2=CN=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a solution of 5-(Azetidin-3-yloxy)-2-bromo-pyridine trifluoro-acetic acid salt (0.5 g, 1.46 mmol) in dichloromethane (20 mL), add formaldehyde aqueous solution (37%, 0.58 mL, 7.29 mmol). Then add Na(OAc)3BH (0.774 g, 3.65 mmo) carefully. The reaction was stirred at room temperature under argon for 45 min. The reaction was quenched with water (30 mL), and then extracted with dichloromethane (3×20 mL). The combined organic phase was washed thoroughly with brine and water. Evaporation of solvent afford 2-Bromo-5-(1-methyl-azetidin-3-yloxy)-pyridine (0.37 g, yield 98%), which was pure enough for next step.
Name
5-(Azetidin-3-yloxy)-2-bromo-pyridine trifluoro-acetic acid salt
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.774 g
Type
reactant
Reaction Step Two

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